![molecular formula C12H17F3N2O3 B2650409 Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 2204862-89-3](/img/structure/B2650409.png)
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic compound with a unique structure that includes a trifluoroacetyl group and a pyrrolo[3,4-c]pyridine ring system
準備方法
The synthesis of Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the trifluoroacetyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
化学反応の分析
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the trifluoroacetyl group.
科学的研究の応用
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research has shown potential for this compound in the treatment of various diseases due to its ability to modulate biological pathways.
作用機序
The mechanism of action of Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes or receptors, altering their activity. This can lead to changes in cellular pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .
類似化合物との比較
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate can be compared with other pyrrolo[3,4-c]pyridine derivatives. Similar compounds include:
Pyrrolo[3,4-c]pyridine: Lacks the trifluoroacetyl group but shares the core structure.
Trifluoroacetyl-pyridine: Contains the trifluoroacetyl group but lacks the pyrrolo[3,4-c]pyridine core.
Ethyl pyrrolo[3,4-c]pyridine-carboxylate: Similar structure but without the trifluoroacetyl group.
The uniqueness of this compound lies in the combination of the trifluoroacetyl group and the pyrrolo[3,4-c]pyridine core, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O3/c1-2-20-10(19)11-3-4-17(9(18)12(13,14)15)6-8(11)5-16-7-11/h8,16H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZOQAKEPYFSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1CNC2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)

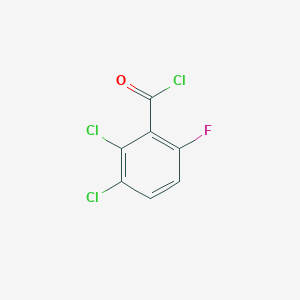

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)
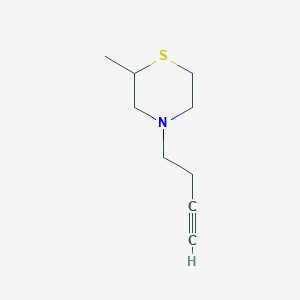
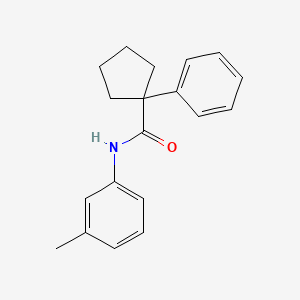
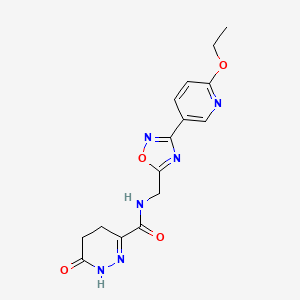
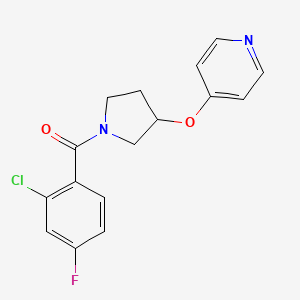
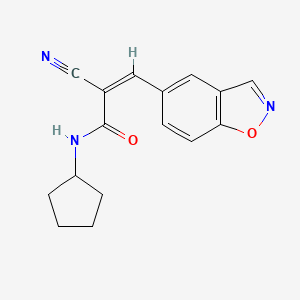
![N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2650347.png)
